Methyl 3-(2-bromothiazol-5-yl)propanoate
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Overview
Description
Methyl 3-(2-bromothiazol-5-yl)propanoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromothiazol-5-yl)propanoate typically involves the bromination of thiazole followed by esterification. One common method involves the reaction of 2-bromothiazole with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromothiazol-5-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-aminothiazole or 2-thiocyanatothiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 3-(2-bromothiazol-5-yl)propanol.
Scientific Research Applications
Methyl 3-(2-bromothiazol-5-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromothiazol-5-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiazole: A simpler analog with similar reactivity but lacking the ester group.
Methyl 3-(2-chlorothiazol-5-yl)propanoate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.
Thiazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 3-(2-bromothiazol-5-yl)propanoate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl 3-(2-bromo-1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H8BrNO2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3 |
InChI Key |
BWMYGRHLJRRVSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN=C(S1)Br |
Origin of Product |
United States |
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